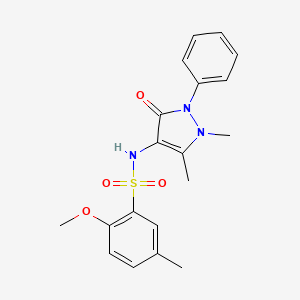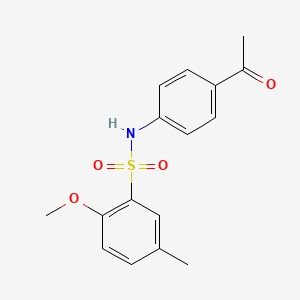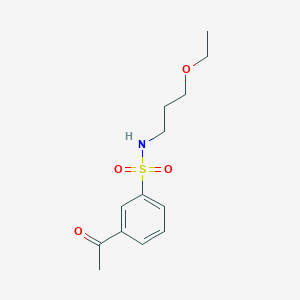
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. This compound is also known as "Benzothiopyran-8-carboxylic acid" and has a molecular formula of C11H6O5S.
Mécanisme D'action
The exact mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. For instance, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha) in activated macrophages. Furthermore, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid in lab experiments is its diverse range of biological activities. This compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile candidate for various research applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid. One potential area of interest is the investigation of its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its biological activity. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a catalyst such as hydrochloric acid or zinc chloride. The resulting intermediate is then subjected to cyclization in the presence of acetic anhydride and sulfuric acid to yield the final product.
Applications De Recherche Scientifique
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid has been extensively studied for its various biological activities. It has been reported to possess potent anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. Additionally, this compound has been found to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-5-1-3-7-4-2-6-15(13,14)9(7)8/h1,3,5H,2,4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBVCIIOSFPVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)S(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)

![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)






![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)

